6,8-Difluorochroman-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-difluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQNYCVNEQXHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372413 | |

| Record name | 6,8-Difluorochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259655-01-1 | |

| Record name | 6,8-Difluorochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6,8-Difluorochroman-4-one chemical properties and structure

An In-Depth Technical Guide to 6,8-Difluorochroman-4-one: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a fluorinated heterocyclic compound of significant interest to the scientific and pharmaceutical research communities. As a member of the chromanone family, it possesses a "privileged structure," a molecular framework that is recurrently found in biologically active compounds.[1] The strategic placement of two fluorine atoms on the aromatic ring significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold and intermediate in the design of novel therapeutic agents.[2][3] This guide provides a comprehensive technical overview of this compound, covering its chemical structure, properties, a robust synthesis protocol with mechanistic insights, and its applications in the field of drug discovery.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 6,8-Difluoro-2,3-dihydro-4H-chromen-4-one, is characterized by a bicyclic system where a benzene ring is fused to a dihydropyran-4-one ring.[4] The fluorine atoms at positions 6 and 8 are strong electron-withdrawing groups that influence the electron density of the aromatic ring and the reactivity of the entire molecule.

Data Presentation: Key Properties

| Property | Value | Source(s) |

| CAS Number | 259655-01-1 | [4][5] |

| Molecular Formula | C₉H₆F₂O₂ | [4][5] |

| Molecular Weight | 184.14 g/mol | [4] |

| IUPAC Name | 6,8-difluoro-2,3-dihydrochromen-4-one | [4] |

| Synonyms | 6,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | [5] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [4] |

| LogP (calculated) | 1.93 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 0 | [4] |

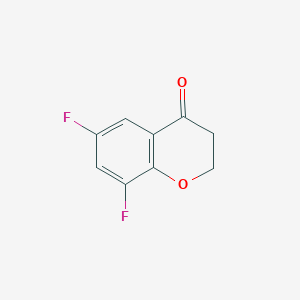

Mandatory Visualization: Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of substituted chroman-4-ones can be achieved through various established routes. A highly effective and common method involves an intramolecular cyclization reaction.[6] The proposed protocol below leverages this strategy, starting from commercially available 2,4-difluorophenol.

Experimental Protocols: Proposed Synthesis

Step 1: Friedel-Crafts Acylation of 2,4-Difluorophenol

-

To a stirred solution of 2,4-difluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq).

-

Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-(3,5-difluoro-2-hydroxyphenyl)-3-chloropropan-1-one.

Step 2: Intramolecular Cyclization to this compound

-

Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like acetone or DMF.

-

Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

-

Heat the mixture to reflux (typically 50-80 °C depending on the solvent) and stir for 8-12 hours. The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile to displace the chloride, forming the heterocyclic ring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Causality and Field-Proven Insights

-

Choice of Catalyst: Aluminum chloride is a potent Lewis acid that activates the acyl chloride for electrophilic aromatic substitution. The reaction is directed ortho to the hydroxyl group due to its strong activating and directing effect.

-

Intramolecular Cyclization: This step is an example of an intramolecular Williamson ether synthesis. The use of a mild base like K₂CO₃ is crucial to deprotonate the phenol without promoting side reactions. The intramolecular nature of this reaction is entropically favored, leading to efficient ring closure.

Mandatory Visualization: Synthesis Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The chromanone scaffold is a cornerstone in medicinal chemistry, and its fluorinated derivatives are of particular importance. The introduction of fluorine can enhance drug efficacy by improving metabolic stability, increasing binding affinity to target proteins, and modulating bioavailability.[3]

-

Scaffold for Bioactive Molecules: Chromanones have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][7] this compound serves as an excellent starting point for the synthesis of compound libraries to screen for novel therapeutic agents. For instance, derivatives of chroman-4-one have been developed as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases.[8]

-

Key Pharmaceutical Intermediate: This molecule is a valuable building block for constructing more complex pharmaceutical agents. Its structure is analogous to 5,7-difluorochroman-4-one, a known precursor to Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastric disorders.[2] This highlights the potential of this compound as a key intermediate for a new generation of drugs.

Mandatory Visualization: Role in Drug Discovery

Caption: Logical workflow of this compound in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. While a specific safety data sheet (SDS) is not widely available, guidelines can be established based on structurally related fluorinated compounds.[9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]

-

Fire Safety: In case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or chemical foam.[9] Hazardous combustion products may include carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

This compound is a highly valuable molecule for chemical and pharmaceutical research. Its combination of a privileged chromanone core with the strategic placement of fluorine atoms provides a unique set of properties that are advantageous for drug design. The robust synthetic accessibility and potential for diverse chemical modification underscore its importance as both a foundational scaffold and a key intermediate. For researchers and scientists in drug development, this compound represents a promising platform for the discovery and synthesis of next-generation therapeutic agents.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. mdpi.com [mdpi.com]

- 7. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. chemicea.com [chemicea.com]

A Technical Guide to the Spectroscopic Characterization of 6,8-Difluorochroman-4-one

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6,8-Difluorochroman-4-one using modern spectroscopic techniques. As a fluorinated heterocyclic ketone, this compound serves as a valuable building block in medicinal chemistry and materials science.[1][2] Unambiguous structural confirmation is paramount for its application in drug development and scientific research. This document outlines detailed methodologies and expert insights for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and providing predictive analysis based on established principles, this guide serves as an essential resource for researchers, scientists, and quality control professionals.

Introduction to this compound

This compound (CAS No. 259655-01-1) is a synthetic organic compound featuring a chroman-4-one core substituted with two fluorine atoms on the aromatic ring.[3][4] The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous biologically active molecules.[5] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated analogs like this one of particular interest to drug development professionals.

Given the importance of this structural motif, rigorous analytical characterization is essential to verify its identity, purity, and stability. This guide provides the theoretical and practical foundation for achieving this through a multi-pronged spectroscopic approach.

Molecular Structure

The chemical structure of this compound, with the IUPAC name 6,8-difluoro-2,3-dihydro-4H-chromen-4-one, is presented below.[4] The numbering convention used throughout this guide is specified in the diagram.

Figure 1. Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

Principle of Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for moderately polar organics and its single, well-defined residual solvent peak. For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time is necessary to ensure full magnetization recovery between pulses.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay (D1) of 1-2 seconds, acquisition time of 3-4 seconds, spectral width of ~16 ppm.

-

-

¹³C NMR Acquisition:

-

¹⁹F NMR Acquisition:

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0 ppm) or the residual solvent signal.[10]

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three methylene protons and the two aromatic protons.

-

H2 Protons (~4.5 ppm): These protons on the carbon adjacent to the ether oxygen (C2) are expected to appear as a triplet. They are deshielded by the electronegative oxygen. The signal will be split by the adjacent H3 protons.

-

H3 Protons (~2.8 ppm): These protons on the carbon adjacent to the carbonyl group (C3) are also expected to appear as a triplet, split by the H2 protons.

-

H7 Proton (~7.2-7.4 ppm): This aromatic proton is expected to appear as a triplet of doublets (td) or a complex multiplet. It is coupled to the adjacent H5 proton (³JHH) and to the two fluorine atoms at positions 6 and 8 (³JHF and ⁵JHF).

-

H5 Proton (~7.0-7.2 ppm): This aromatic proton is expected to appear as a doublet of doublets (dd) or a multiplet, coupled to the H7 proton (³JHH) and the fluorine at position 6 (⁴JHF).

Predicted ¹³C NMR Spectrum: Analysis and Interpretation

A proton-decoupled ¹³C NMR spectrum will display nine distinct signals, as all carbons in the molecule are chemically non-equivalent. The fluorine atoms will cause splitting of the signals for the carbons to which they are attached and adjacent carbons (C-F coupling).

-

Carbonyl Carbon (C4, ~185-195 ppm): The ketone carbonyl carbon is the most deshielded and appears furthest downfield.[7]

-

Aromatic Carbons (C4a, C5, C6, C7, C8, C8a, ~110-160 ppm): These six carbons will appear in the aromatic region. The carbons directly bonded to fluorine (C6 and C8) will show large one-bond C-F coupling constants (¹JCF ~240-260 Hz) and will be significantly downfield. The other aromatic carbons will also exhibit smaller C-F couplings.

-

Aliphatic Carbons (C2, C3, ~25-70 ppm): The C2 carbon, attached to the ether oxygen, will be further downfield (~65-70 ppm) than the C3 carbon (~35-40 ppm).[5]

Predicted ¹⁹F NMR Spectrum: Analysis and Interpretation

The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms.[9]

-

F6 and F8 Signals (~ -100 to -130 ppm): Two distinct signals are expected for the two non-equivalent fluorine atoms. Their exact chemical shifts are sensitive to the electronic environment.[11] Each signal will likely appear as a multiplet due to coupling with the aromatic protons (H5 and H7).

| Predicted Spectroscopic Data Summary (NMR) | |

| Technique | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | ~ 4.5 (2H) |

| ~ 2.8 (2H) | |

| ~ 7.2-7.4 (1H) | |

| ~ 7.0-7.2 (1H) | |

| ¹³C NMR | ~ 185-195 |

| ~ 110-160 | |

| ~ 65-70 | |

| ~ 35-40 | |

| ¹⁹F NMR | ~ -100 to -130 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

Principle of Causality: Attenuated Total Reflectance (ATR) is often preferred over traditional KBr pellets for solid samples as it requires minimal sample preparation and avoids potential moisture contamination from KBr, providing a cleaner spectrum.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹, data range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum: Analysis and Interpretation

The IR spectrum will be dominated by absorptions from the carbonyl group, the C-F bonds, and the aromatic ring.

| Predicted IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibration Type |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2980-2850 | Aliphatic C-H Stretch |

| ~1680-1700 | C=O (Ketone) Stretch |

| ~1600, ~1480 | C=C Aromatic Ring Stretch |

| ~1250-1350 | Aryl C-O Stretch |

| ~1100-1250 | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Principle of Causality: Electron Impact (EI) is a "hard" ionization technique that provides rich fragmentation data useful for structural elucidation. Electrospray Ionization (ESI) is a "soft" technique often used with High-Resolution Mass Spectrometry (HRMS) to accurately determine the molecular formula by observing the protonated molecule [M+H]⁺ with minimal fragmentation.[12]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI, or introduce the sample directly for EI analysis.

-

Instrument Setup: Use a mass spectrometer (e.g., GC-MS for EI, LC-MS for ESI).

-

Data Acquisition (EI):

-

The sample is vaporized and bombarded with high-energy electrons (typically 70 eV).

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

-

-

Data Acquisition (HRMS-ESI):

-

The sample solution is infused into the ESI source.

-

The instrument is calibrated to ensure high mass accuracy. Data is acquired in positive ion mode to observe the [M+H]⁺ ion.

-

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z.

Predicted Mass Spectrum: Analysis and Interpretation

-

Molecular Ion (M⁺•): The molecular formula is C₉H₆F₂O₂.[4][13] The exact molecular weight is 184.0336 g/mol . In an EI spectrum, a peak at m/z = 184 should be observed, corresponding to the molecular ion. A high-resolution mass spectrum (HRMS) should confirm this mass to within a few parts per million (ppm).

-

Key Fragmentation Patterns: Chromanones can undergo characteristic fragmentation. A common pathway is a retro-Diels-Alder (rDA) reaction, which would involve cleavage of the dihydropyranone ring. This could lead to fragments corresponding to the loss of ethene (C₂H₄, 28 Da), resulting in a fragment at m/z = 156. Subsequent loss of carbon monoxide (CO, 28 Da) is also a common fragmentation pathway for ketones.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a synergistic interpretation of all spectroscopic data. The workflow below illustrates how these techniques are integrated for a conclusive structural assignment.

Figure 2. Integrated workflow for the structural confirmation of this compound.

Conclusion

The structural characterization of this compound is definitively achieved through the combined application of NMR (¹H, ¹³C, ¹⁹F), IR, and MS techniques. Each method provides unique and complementary information. While NMR spectroscopy establishes the precise connectivity of the carbon-hydrogen-fluorine framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and formula. This integrated analytical approach ensures the unambiguous identification and quality assessment of this important fluorinated building block, which is critical for its successful application in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. epfl.ch [epfl.ch]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. calpaclab.com [calpaclab.com]

Biological activity of fluorinated chroman-4-one derivatives

An In-Depth Technical Guide to the Biological Activity of Fluorinated Chroman-4-One Derivatives

Abstract

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate and enhance its therapeutic properties, leveraging fluorine's unique electronic characteristics to improve metabolic stability, binding affinity, and bioavailability.[3] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by fluorinated chroman-4-one derivatives. We delve into their significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. For each area, this guide synthesizes the current understanding of their mechanisms of action, presents structure-activity relationship (SAR) insights, and provides detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this versatile class of compounds.

The Chroman-4-One Scaffold and the Strategic Role of Fluorination

The Chroman-4-One Core: A Foundation for Bioactivity

Chroman-4-ones, characterized by a benzene ring fused to a dihydro-γ-pyranone ring, are a prominent class of heterocyclic compounds.[4] This structural motif is prevalent in nature, particularly in flavonoids like flavanones (2-phenylchroman-4-ones) and isoflavanones (3-phenylchroman-4-ones), which are known to exhibit a wide array of pharmacological effects.[2][3] The versatility of the chroman-4-one scaffold allows for substitutions at various positions, enabling fine-tuning of its biological profile and making it an attractive starting point for drug design.[1]

The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[3] The rationale behind this approach is multifaceted:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.

-

Enhanced Binding Affinity: Fluorine is highly electronegative and can form favorable interactions—such as hydrogen bonds and dipole-dipole interactions—with enzyme active sites, thereby increasing the binding affinity and potency of the molecule.[3]

-

Modulated Lipophilicity: The addition of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.[3]

-

Conformational Control: Fluorine's small size allows it to act as a bioisostere for a hydrogen atom, while its electronic effects can influence the conformation of the molecule, locking it into a more biologically active shape.

Synthesis Strategies for Fluorinated Chroman-4-One Derivatives

The synthesis of fluorinated chroman-4-one derivatives typically begins with appropriately fluorinated phenols or 2'-hydroxyacetophenones. A common and effective method is the acid-catalyzed intramolecular cyclization of fluorinated 2'-hydroxychalcones, which are themselves formed by the condensation of fluorinated 2'-hydroxyacetophenones with various benzaldehydes.[5] More advanced, one-pot procedures utilizing catalysts such as p-toluenesulfonic acid or gold(I) have also been developed to streamline access to these compounds.[3][6]

Caption: Generalized synthetic workflow for fluorinated chroman-4-ones.

Anticancer Activity

Fluorinated chroman-4-one derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and proliferation.

Key Mechanisms of Action

-

Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis.[3] Its inhibition is a validated strategy for treating hormone-dependent breast cancers.[3] Certain fluorinated isoflavanones (3-phenylchroman-4-ones) have been identified as potent aromatase inhibitors, with compounds like 6-fluoro-3-(pyridin-3-yl)chroman-4-one showing IC₅₀ values in the sub-micromolar range.[3][7] The fluorine atom can enhance binding within the enzyme's active site, leading to increased potency compared to non-fluorinated analogues.[3]

-

Sirtuin 2 (SIRT2) Inhibition: Sirtuins are a class of histone deacetylases involved in cell cycle regulation, and their inhibition can lead to antiproliferative effects.[1][8] Several chroman-4-one derivatives have been developed as selective SIRT2 inhibitors.[8][9] Halogen substitution, particularly at the 6- and 8-positions of the chroman-4-one ring, is often crucial for high potency.[1] This inhibition leads to increased acetylation of proteins like α-tubulin, disrupting microtubule function and inducing cell cycle arrest.[9]

-

Induction of Oxidative Stress: Some derivatives exert their cytotoxic effects by generating reactive oxygen species (ROS) within cancer cells.[10] This increase in intracellular ROS, coupled with a decrease in cellular antioxidants like glutathione (GSH), leads to significant DNA damage and triggers programmed cell death (apoptosis) or autophagy.[10]

Caption: Key anticancer mechanisms of fluorinated chroman-4-ones.

Data Summary: Anticancer Activity

The following table summarizes the in vitro activity of selected fluorinated chroman-4-one derivatives against various cancer cell lines.

| Compound Name/Description | Target Cell Line | Activity (IC₅₀) | Reference |

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | Aromatase (enzymatic assay) | 0.8 µM | [3][7] |

| 6-fluoro-3-phenylchroman-4-one | MCF-7 (Breast Cancer) | 44 µM | [3] |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 (enzymatic assay) | 1.5 µM | [1] |

| 6-bromo-8-chloro-chroman-4-one derivative | A549 (Lung Carcinoma) | ~15 µM | [8][9] |

| 3-benzylidene-fluorinated chromanones | T47D (Breast Cancer) | 1.42 - 2.92 µM | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[12][13] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in viable cells is the basis for this colorimetric assay.[13]

A. Materials and Reagents

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Fluorinated chroman-4-one test compounds, dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

B. Step-by-Step Procedure

-

Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend the cells in a complete medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in a complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

-

Exposure: Incubate the treated plate for 48-72 hours under the same conditions. The duration is chosen to allow for sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.[14]

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial and Antiviral Activities

The structural versatility of fluorinated chroman-4-ones also imparts them with significant activity against a range of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Spectrum

Studies have shown that fluorinated chroman-4-one and related chromone derivatives possess activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans.[4][15][16] Structure-activity relationship (SAR) analysis reveals that lipophilicity and specific substitution patterns are key determinants of potency. For instance, in some series, the presence of methoxy groups on the B-ring of homoisoflavonoid derivatives enhanced bioactivity, while adding bulky alkyl chains to the hydroxyl group at position 7 reduced it.[15][16]

Antiviral Potential Against Influenza Virus

Particularly noteworthy is the demonstrated efficacy of fluorinated 2-arylchroman-4-ones against the influenza A virus.[6] A systematic screening of numerous derivatives identified 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one as a highly potent inhibitor of the A/Puerto Rico/8/34 (H1N1) strain, with an IC₅₀ of 6 µM and a high selectivity index (SI = 150).[6] This compound was also effective against other influenza strains, highlighting its potential as a scaffold for developing new anti-influenza therapeutics.[6]

Data Summary: Antimicrobial and Antiviral Activity

| Compound Description | Target Organism | Activity (MIC or IC₅₀) | Reference |

| Fluorinated chromone derivatives | S. aureus, E. coli | Moderate to good activity | |

| 7-Hydroxychroman-4-one derivatives | Candida species | Potent activity | [15][16] |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A (H1N1) | IC₅₀ = 6 µM | [6] |

| 2-propyl-4-chromanol derivative | M. tuberculosis | MIC = 12.5 µg/mL | [17] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a gold-standard method for quantifying the in vitro antimicrobial activity of a compound.[18][19] It determines the lowest concentration of an agent that prevents the visible growth of a microorganism.[18]

A. Materials and Reagents

-

Bacterial or fungal strains of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in DMSO

-

Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

-

Sterile 96-well U-bottom microplates

-

Microbial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

B. Step-by-Step Procedure

-

Preparation of Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: In the first column, add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the 50 µL of broth, mixing well. This creates a 1:2 dilution.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard the final 50 µL from the 10th column. This creates a range of decreasing concentrations.

-

Control Wells: Designate column 11 as the positive growth control (broth and inoculum only) and column 12 as the sterility control (broth only).

-

Inoculation: Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Caption: Experimental workflow for MIC determination by broth microdilution.

Anti-inflammatory and Neuroprotective Potential

While research is more established in the anticancer and antimicrobial fields, the underlying pharmacology of fluorinated chroman-4-ones suggests strong potential as anti-inflammatory and neuroprotective agents.

Modulating Inflammatory Pathways

Inflammation is a biological response mediated by complex signaling pathways, including the activation of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and transcription factors such as NF-κB.[20] Flavonoids are well-known for their anti-inflammatory properties, often acting by inhibiting these key mediators.[3] It is mechanistically plausible that fluorinated chroman-4-ones could exhibit similar or enhanced activity. Standard in vitro assays, such as the inhibition of heat-induced albumin denaturation (a model for protein damage in inflammation) or direct enzyme inhibition assays, are used for preliminary screening.[21][22]

Neuroprotection via Sirtuin Inhibition

The involvement of sirtuins in aging and neurodegenerative disorders like Parkinson's and Alzheimer's disease makes them attractive therapeutic targets.[1] As potent SIRT2 inhibitors, fluorinated chroman-4-ones hold promise for neuroprotection. The evaluation of neuroprotective action often involves cell-based assays where neuronal cells are challenged with a neurotoxin (e.g., glutamate, H₂O₂) in the presence and absence of the test compound.[23][24] Efficacy is measured by the compound's ability to preserve cell viability and function.[25]

Experimental Protocol: In Vitro Anti-inflammatory Assessment (Inhibition of Albumin Denaturation)

This simple and cost-effective assay screens for anti-inflammatory activity by measuring a compound's ability to prevent the denaturation of protein (bovine serum albumin, BSA) when heated.[21][22]

A. Materials and Reagents

-

Bovine Serum Albumin (BSA), 1% solution in distilled water

-

Test compounds dissolved in DMSO

-

Phosphate-Buffered Saline (PBS, pH 6.4)

-

Diclofenac Sodium (positive control)

-

Spectrophotometer

B. Step-by-Step Procedure

-

Reaction Mixture: Prepare reaction mixtures containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

-

Controls: Prepare a positive control using Diclofenac Sodium and a negative control containing only BSA, PBS, and the vehicle (DMSO).

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the samples in a water bath at 70°C for 10 minutes.

-

Cooling: Cool the samples to room temperature.

-

Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Future Outlook and Conclusion

Fluorinated chroman-4-one derivatives represent a highly promising and versatile class of compounds with a broad spectrum of demonstrable biological activities. Their efficacy as anticancer agents, particularly through mechanisms like aromatase and SIRT2 inhibition, is well-supported by initial studies. Furthermore, their potent antimicrobial and antiviral activities, especially against challenging pathogens like influenza virus, position them as valuable leads for the development of new anti-infective drugs.

While the anti-inflammatory and neuroprotective potentials are less explored, they present logical and exciting avenues for future research. The next critical steps in the development of these compounds will involve:

-

Lead Optimization: Expanding SAR studies to further enhance potency and selectivity.

-

In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer, infection, and inflammation.

-

Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, excretion) and safety profiles of lead candidates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | CoLab [colab.ws]

- 10. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]

- 13. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 14. A model-based approach to the in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 24. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 6,8-Difluorochroman-4-one: A Technical Guide to Putative Targets and Validation Strategies

Abstract

The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The strategic incorporation of fluorine atoms into small molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth analysis of the potential therapeutic targets of 6,8-Difluorochroman-4-one, a fluorinated chromanone derivative. By synthesizing the known biological activities of the chromanone core with the physicochemical advantages of fluorine substitution, we delineate a rational approach for identifying and validating its therapeutic potential in neurodegenerative disorders, inflammation, and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive roadmap from hypothesized mechanisms to experimental validation.

Introduction: The Rationale for Investigating this compound

Chroman-4-one, a heterocyclic compound, serves as a foundational structure for a multitude of natural and synthetic molecules with significant biological activities.[1] The absence of the C2-C3 double bond distinguishes it from the related chromones, leading to notable differences in its pharmacological profile.[1] The broader class of chromanones has been extensively explored, revealing a wealth of therapeutic promise. Natural and synthetic chromanone analogs have demonstrated anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, among others.[1]

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic properties.[2] Fluorine's high electronegativity and small size can alter the acidity of nearby functional groups, modulate lipophilicity, and block sites of metabolic oxidation.[2][3] These modifications can lead to enhanced membrane permeability, increased binding affinity for target proteins, and improved metabolic stability, ultimately resulting in a more robust and effective therapeutic agent.[2][4]

While extensive research exists for the broader chromanone class, this compound remains a largely unexplored entity in the public scientific literature. However, a patent has listed this molecule as a potential intermediate in the synthesis of more complex compounds, and a closely related structure, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, has shown promising antiviral activity against the influenza A virus.[5][6] This guide, therefore, extrapolates from the known pharmacology of chromanone derivatives and the principles of fluorine in medicinal chemistry to propose and detail the investigation of high-potential therapeutic targets for this compound.

Potential Therapeutic Arenas and Key Molecular Targets

Based on the established activities of the chromanone scaffold, three primary therapeutic areas present the most promising avenues for the investigation of this compound: Neurodegenerative Diseases, Inflammation, and Oncology.

Neurodegenerative Disorders: A Multi-Target Approach

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's disease necessitates the development of multi-target agents.[7] Chromanone derivatives have shown significant promise in this area by modulating key enzymes involved in neurotransmitter regulation and oxidative stress.[7]

Potential Targets:

-

Monoamine Oxidase A and B (MAO-A & MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B is a validated strategy in Parkinson's disease to increase dopamine levels.[8] Chromone-based compounds have been identified as potent and selective MAO-B inhibitors.[8] The electron-withdrawing nature of the fluorine atoms in this compound could enhance its binding affinity to the flavin cofactor in the active site of MAO enzymes.

-

Acetylcholinesterase (AChE): Inhibition of AChE is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine.[9] Numerous chromanone-based compounds have been developed as potent AChE inhibitors.[7]

Proposed Signaling Pathway Involvement:

Caption: Proposed mechanism of this compound in neuroprotection.

Inflammatory Conditions: Modulating Key Signaling Cascades

Chronic inflammation is a key pathological feature of numerous diseases. Chromanone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Potential Targets:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][11] Some chromanones have been shown to suppress NF-κB activation.[11]

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a crucial role in the production of inflammatory mediators like TNF-α and IL-6.[12][13][14][15][16] Inhibition of this pathway is a target for anti-inflammatory drug development.

Proposed Signaling Pathway Involvement:

Caption: Hypothesized anti-inflammatory action of this compound.

Oncology: Inducing Cell Death and Inhibiting Proliferation

The chromanone scaffold is present in several natural products with known anticancer activity.[1] These compounds can induce apoptosis and inhibit the proliferation of cancer cells.

Potential Targets:

-

Induction of Oxidative Stress: Some chromanone derivatives have been shown to exert their anticancer effects by inducing the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.

-

Modulation of Apoptotic Pathways: Chromanones can influence the expression of key proteins in the apoptotic cascade, such as upregulating pro-apoptotic proteins (e.g., Bax, p53) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[17]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Some chromone derivatives have been shown to down-regulate the expression of CDK4, a key regulator of the cell cycle, leading to cell cycle arrest.[17]

Proposed Workflow for Anticancer Evaluation:

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New Chemical Entities for Old Targets: Insights on the Lead Optimization of Chromone-Based Monoamine Oxidase B (MAO-B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. assaygenie.com [assaygenie.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 17. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 6,8-Difluorochroman-4-one as a Potential Akt1 Kinase Inhibitor

This guide provides a comprehensive, in-depth exploration of the in silico modeling and molecular docking of 6,8-Difluorochroman-4-one, a novel small molecule, against the serine/threonine-protein kinase Akt1. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and design. We will delve into the scientific rationale behind the selection of our target, the meticulous preparation of both the ligand and the protein, the execution of the docking simulation, and the critical analysis of the resulting data. Our approach is grounded in established scientific principles and leverages industry-standard software to provide a reproducible and robust workflow.

Introduction: The Therapeutic Potential of Chroman-4-ones and the Significance of Akt1

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds, including flavonoids and their derivatives.[1] These compounds have garnered significant attention for their diverse pharmacological properties, which include anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1][2][3] The anticancer potential of chroman-4-one derivatives is particularly compelling, with studies suggesting their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.[2]

One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various human cancers.[4] The serine/threonine kinase Akt1, a central node in this pathway, plays a pivotal role in promoting cell survival, proliferation, and growth.[5] Its overactivation is a hallmark of many malignancies, making it a prime therapeutic target for the development of novel anticancer agents.[4] The exploration of chroman-4-one derivatives as potential Akt1 inhibitors is therefore a promising avenue for cancer drug discovery.[2]

This guide will focus on this compound, a synthetic derivative of the chroman-4-one family. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, often enhancing its metabolic stability, binding affinity, and membrane permeability. We will employ in silico techniques, specifically molecular docking, to investigate the potential of this compound to bind to and inhibit Akt1. In silico methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to screen large libraries of compounds and to gain insights into the molecular basis of drug-receptor interactions.[6]

The In Silico Workflow: A Rationale-Driven Approach

Our in silico investigation will follow a structured workflow, with each step underpinned by a clear scientific rationale. This ensures the integrity and validity of our findings.

References

- 1. From 2D to 3D: Visualizing Modified Molecules in SAMSON – SAMSON Blog [blog.samson-connect.net]

- 2. youtube.com [youtube.com]

- 3. chem.uwec.edu [chem.uwec.edu]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock - Omics tutorials [omicstutorials.com]

- 6. biosolveit.de [biosolveit.de]

6,8-Difluorochroman-4-one: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Fluorination in Drug Design

The chroman-4-one framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs.[1] Its inherent structural features allow for three-dimensional diversification, enabling interaction with a wide array of biological targets. This guide focuses on a specific, strategically modified variant: 6,8-difluorochroman-4-one . The introduction of two fluorine atoms onto the aromatic ring is a deliberate design choice, leveraging the unique physicochemical properties of fluorine to enhance drug-like characteristics.[2][3] Fluorination can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and membrane permeability, ultimately leading to superior pharmacokinetic and pharmacodynamic profiles.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and medicinal chemistry applications of the this compound scaffold, offering both foundational knowledge and practical protocols for its utilization in drug discovery programs.

I. Synthesis of the this compound Core

The most direct and industrially relevant synthesis of this compound begins with the commercially available starting material, 3,5-difluorophenol. The synthetic route is a two-step process involving a Michael addition followed by an intramolecular Friedel-Crafts acylation (cyclization).

Synthetic Pathway Overview

The overall synthetic scheme involves the formation of an ether linkage between 3,5-difluorophenol and a three-carbon chain, followed by an acid-catalyzed ring closure to form the chromanone system.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of related chroman-4-ones and the specific intermediates described in patent literature.[6][7]

Step 1: Synthesis of 3-(3,5-Difluorophenoxy)propanoic acid

-

Michael Addition: In a well-ventilated fume hood, to a stirred solution of 3,5-difluorophenol (1.0 eq) in a suitable solvent such as tert-butanol, add a base (e.g., potassium tert-butoxide, 1.1 eq). To this solution, add acrylonitrile (1.2 eq) dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). After cooling, the reaction is quenched with water and the solvent is removed under reduced pressure. The resulting residue is acidified and extracted with an organic solvent to yield 3-(3,5-difluorophenoxy)propionitrile.

-

Hydrolysis: The crude 3-(3,5-difluorophenoxy)propionitrile is then subjected to hydrolysis. This is typically achieved by refluxing with a strong acid, such as concentrated hydrochloric acid, for several hours.[6][7] Upon completion, the reaction mixture is cooled, and the product, 3-(3,5-difluorophenoxy)propanoic acid, is isolated by filtration or extraction. The crude product can be purified by recrystallization.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

Reaction Setup: The dried 3-(3,5-difluorophenoxy)propanoic acid (1.0 eq) is added to a solution of Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA).[8][9] Eaton's reagent is often preferred due to its lower viscosity and milder reaction conditions.[8]

-

Cyclization: The reaction mixture is heated with stirring. The optimal temperature will depend on the chosen acid catalyst but is typically in the range of 60-100 °C. The progress of the cyclization is monitored by TLC or HPLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed thoroughly with water, and then a dilute solution of sodium bicarbonate to remove any residual acid. The crude this compound is then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

II. Application of this compound in Medicinal Chemistry: A Case Study

While extensive peer-reviewed literature on the systematic exploration of this compound as a scaffold is emerging, its utility is demonstrated in the patent literature, particularly in the development of kinase inhibitors. U.S. Patent 7,884,109 B2 discloses a series of purine and imidazopyridine derivatives that incorporate the 6,8-difluorochroman-4-ylamino moiety.[4]

Derivatization Strategy

The core scaffold, this compound, serves as the starting point for the introduction of an amino group at the 4-position, which is then coupled to a heterocyclic core, such as a substituted purine.

Caption: General derivatization of the this compound scaffold.

Biological Target and Rationale

The purine and imidazopyridine cores are common pharmacophores in kinase inhibitors. By attaching the 6,8-difluorochroman-4-ylamino group, the resulting molecules are designed to bind to the ATP-binding site of various kinases. The chroman moiety is intended to occupy a hydrophobic pocket within the kinase domain, with the difluoro substitutions potentially enhancing binding affinity and metabolic stability.

Table 1: Representative Data for Chroman-4-one Derivatives as SIRT2 Inhibitors

Note: The following data is for illustrative purposes, based on a study of related 6,8-disubstituted chroman-4-ones, to highlight the potential impact of substitutions on the aromatic ring.

| Compound ID | 6-Substituent | 8-Substituent | 2-Substituent | SIRT2 IC₅₀ (µM) |

| 1a | Cl | Br | n-Pentyl | 4.5 |

| 1c | Br | Br | n-Pentyl | 1.5 |

| 1d | Me | Me | n-Pentyl | >200 |

Data adapted from a study on SIRT2 inhibitors, demonstrating that electron-withdrawing groups at the 6 and 8 positions enhance activity.

The data in Table 1, from a study on sirtuin 2 (SIRT2) inhibitors, suggests that large, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one ring are favorable for inhibitory activity.[10] This provides a strong rationale for the use of the 6,8-difluoro substitution pattern, as fluorine is a small, highly electron-withdrawing atom.

III. The Impact of 6,8-Difluoro Substitution: A Deeper Dive

The choice of the 6,8-difluoro substitution pattern is a key element in the design of novel drug candidates based on the chroman-4-one scaffold. The two fluorine atoms impart several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage. Placing fluorine atoms at the 6 and 8 positions can block potential sites of aromatic hydroxylation, a common metabolic pathway, thereby increasing the half-life and bioavailability of the drug candidate.[3]

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets. Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially increasing the binding affinity of the molecule for its target protein.[2]

-

Modulation of Physicochemical Properties: Fluorine substitution increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of fluorine atoms allows for fine-tuning of these properties to achieve an optimal balance for drug development.[5]

-

Conformational Control: The presence of fluorine atoms can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a target protein.

IV. Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile building block in modern medicinal chemistry. Its synthesis is achievable from readily available starting materials, and the strategic incorporation of two fluorine atoms provides a distinct advantage in terms of metabolic stability and potential for enhanced biological activity. While its application has been demonstrated in the patent literature for the development of potential kinase inhibitors, there is significant scope for further exploration.

Future research should focus on the synthesis of diverse libraries based on this scaffold and their systematic evaluation against a range of biological targets, including kinases, sirtuins, and other enzymes where the chroman-4-one core has shown promise. Detailed structure-activity relationship studies will be crucial in unlocking the full potential of this privileged, fluorinated scaffold for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KR101894091B1 - New method for preparation of chromanone derivatives - Google Patents [patents.google.com]

- 7. WO2017023123A1 - Novel method for preparing chromanone derivative - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

The Strategic Introduction of Difluorination in Chromanone Scaffolds: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide explores the nuanced world of difluorinated chromanones, offering a deep dive into their structure-activity relationships (SAR). Moving beyond a mere recitation of facts, this document provides field-proven insights into the causal relationships between chemical structure and biological activity, empowering researchers to make informed decisions in the design and development of novel therapeutic agents.

The Power of Fluorine in Chromanone Drug Discovery

The chromanone scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules.[2]

Fluorine's unique attributes, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and binding affinity for its biological target.[3][4] The introduction of a difluoro- group, in particular, can have significant and sometimes non-intuitive effects on a chromanone's bioactivity. This guide will dissect these effects, providing a framework for understanding and predicting the SAR of this fascinating class of compounds.

Navigating the Synthetic Landscape: Crafting Difluorinated Chromanones

The synthesis of substituted chroman-4-ones is often achieved through a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[5] Microwave irradiation has been shown to be an efficient method for driving these reactions.[5] For the synthesis of difluorinated chromanones, particularly those with fluorine on the aromatic backbone, the general approach involves the use of appropriately fluorinated starting materials.

Experimental Protocol: Synthesis of 6,8-Difluoro-2-arylchroman-4-one

This protocol is a representative example for the synthesis of a difluorinated chromanone, adapted from established methods for chromone and fluorinated heterocycle synthesis.[6][7]

Step 1: Synthesis of 2'-hydroxy-3',5'-difluoroacetophenone

-

Starting Material: 2,4-Difluorophenol.

-

Procedure (Fries Rearrangement):

-

Acetyl chloride is added to a solution of 2,4-difluorophenol in a suitable solvent (e.g., dichloromethane) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.

-

The reaction mixture is stirred and allowed to warm to room temperature.

-

The reaction is quenched with dilute hydrochloric acid and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 2'-hydroxy-3',5'-difluoroacetophenone.

-

Step 2: One-pot synthesis of 6,8-difluoro-2-arylchroman-4-one

-

Reagents: 2'-hydroxy-3',5'-difluoroacetophenone, an appropriate benzaldehyde derivative, and a catalyst such as p-toluenesulfonic acid.[6]

-

Procedure:

-

A mixture of 2'-hydroxy-3',5'-difluoroacetophenone (1.0 eq), the desired benzaldehyde (1.1 eq), and p-toluenesulfonic acid (0.1 eq) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the target 6,8-difluoro-2-arylchroman-4-one.

-

Caption: General workflow for the synthesis of 6,8-difluoro-2-arylchroman-4-ones.

Decoding the Structure-Activity Relationship

The biological activity of difluorinated chromanones is highly dependent on the position and number of fluorine atoms, as well as the nature of other substituents on the chromanone core.

Aromatic Ring Difluorination: A Tale of Two Activities

The introduction of two fluorine atoms on the benzo portion of the chromanone ring can lead to contrasting effects on biological activity, underscoring the importance of the specific biological target.

-

Enhanced Antiviral Potency: A notable example is 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one , which demonstrated significant activity against the influenza A/Puerto Rico/8/34 (H1N1) virus with an IC50 of 6 µM.[6] This suggests that the strong electron-withdrawing nature of the fluorine atoms on the A-ring, coupled with the trifluoromethyl group on the B-ring, is beneficial for this particular antiviral activity.

-

Reduced SIRT2 Inhibition: In contrast, a study on sirtuin 2 (SIRT2) inhibitors found that a difluorinated chroman-4-one derivative was considerably less active than its di-chloro and di-bromo counterparts.[8] This finding suggests that for SIRT2 inhibition, larger, more polarizable halogens at the 6- and 8-positions are more favorable than the smaller, highly electronegative fluorine atoms. This highlights a key principle in SAR: the interplay between electronic effects and steric factors is crucial. While electron-withdrawing groups can enhance activity, size and other properties also play a significant role.[8]

Gem-Difluorination on the Heterocyclic Ring: A Bioisosteric Approach

The incorporation of a gem-difluoro group (CF2) on the heterocyclic C-ring of the chromanone, for instance at the C-3 position to give 3,3-difluorochroman-4-one , is an intriguing strategy. The CF2 group can act as a bioisostere for a carbonyl group, potentially altering the molecule's conformation, polarity, and metabolic stability.[9] While specific SAR data for 3,3-difluorochromanones is still emerging, studies on other gem-difluorinated heterocycles suggest that this modification can lead to enhanced biological activity and improved pharmacokinetic profiles.[9]

Quantitative Data Summary

The following table summarizes the available quantitative data for selected difluorinated chromanones and related compounds.

| Compound | Substitution Pattern | Biological Target/Assay | Activity (IC50) | Reference |

| 1 | 6,8-difluoro-2-(4-(trifluoromethyl)phenyl) | Influenza A/Puerto Rico/8/34 (H1N1) | 6 µM | [6] |

| 2 | 6,8-dichloro-2-pentyl | SIRT2 | High | [8] |

| 3 | 6,8-dibromo-2-pentyl | SIRT2 | 1.5 µM | [8] |

| 4 | 6,8-difluoro-2-pentyl | SIRT2 | Lower than 2 & 3 | [8] |

Mechanistic Insights: Inhibition of the NF-κB Signaling Pathway

Many chromanone derivatives exert their anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[10] This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases. While direct evidence for difluorinated chromanones as NF-κB inhibitors is still under investigation, the established activity of other chromanones in this pathway provides a strong rationale for exploring this mechanism.

The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus and activates the transcription of pro-inflammatory genes.[2][11] Chromanone-based inhibitors can interfere with this pathway at multiple points, such as by inhibiting the IKK complex or preventing the nuclear translocation of NF-κB.[10]

Caption: Proposed mechanism of action of difluorinated chromanones via inhibition of the NF-κB signaling pathway.

The Role of In Silico Methods: QSAR and Molecular Docking

Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are invaluable tools for elucidating the SAR of difluorinated chromanones.[4]

-

QSAR: By correlating physicochemical properties and molecular descriptors with biological activity, QSAR models can provide predictive insights into the structural requirements for optimal potency.[12][13] For difluorinated chromanones, QSAR can help to quantify the impact of fluorine's electron-withdrawing effects and changes in lipophilicity on their interaction with a biological target.

-

Molecular Docking: These computational simulations can predict the binding mode of a difluorinated chromanone within the active site of a target protein, such as SIRT2 or influenza neuraminidase.[14] This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies could reveal whether the fluorine atoms are involved in favorable interactions with the protein or if their presence induces a more favorable binding conformation.

Caption: Conceptual workflow for QSAR and molecular docking studies of difluorinated chromanones.

Future Perspectives and Conclusion

The exploration of difluorinated chromanones in drug discovery is a promising and evolving field. The strategic placement of difluoro groups offers a powerful means to fine-tune the pharmacological properties of this versatile scaffold. Future research should focus on:

-

Systematic SAR Studies: A comprehensive evaluation of the effects of difluorination at various positions on the chromanone ring system is needed.

-

Gem-Difluorinated Chromanones: The synthesis and biological evaluation of chromanones with a CF2 group at the C-2 and C-3 positions will provide valuable insights into their potential as bioisosteres.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of active difluorinated chromanones will be crucial for their further development.

-

Advanced In Silico Modeling: The application of more sophisticated computational methods will aid in the rational design of the next generation of difluorinated chromanone-based therapeutics.

References

- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular docking, QSAR, pharmacophore modeling, and dynamics studies of some chromone derivatives for the discovery of anti-breast cancer agents against hormone-dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalsciencebooks.info [globalsciencebooks.info]

- 12. 3D-QSAR investigation of synthetic antioxidant chromone derivatives by molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Inhibitor Binding Site in Human Sirtuin 2 Using Molecular Docking and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]